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Compound of Interest

Compound Name: Benzal diacetate

Cat. No.: B1266101 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR)

spectral data of benzal diacetate. Due to the limited availability of public experimental spectra,

this document utilizes predicted data to facilitate research and development activities. The

information is presented to meet the needs of professionals in chemistry and drug

development, offering a detailed experimental protocol, structured data, and visual

representations of the molecular structure and its spectral correlations.

Introduction to Benzal Diacetate and ¹³C NMR
Spectroscopy
Benzal diacetate, also known as benzylidene diacetate or (diacetoxymethyl)benzene, is a

geminal diacetate derived from benzaldehyde. Its chemical formula is C₁₁H₁₂O₄, and its CAS

number is 581-55-5. This compound is of interest in organic synthesis and as a potential

intermediate in various chemical processes.

¹³C NMR spectroscopy is a powerful analytical technique used to determine the carbon

framework of an organic molecule. By measuring the magnetic properties of ¹³C nuclei, this

method provides information about the number of non-equivalent carbon atoms and their

chemical environment within the molecule. This data is crucial for structure elucidation and

confirmation.
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Predicted ¹³C NMR Spectral Data
The following table summarizes the predicted ¹³C NMR chemical shifts for benzal diacetate in

deuterated chloroform (CDCl₃) as the solvent. These predictions are based on computational

algorithms and provide a valuable reference for spectral analysis.

Carbon Atom Assignment Predicted Chemical Shift (δ) in ppm

Carbonyl (C=O) 168.9

Methine (CH) 91.5

Quaternary Aromatic (C) 135.2

Aromatic (CH) 129.8

Aromatic (CH) 129.0

Aromatic (CH) 126.9

Methyl (CH₃) 20.9

Note: The aromatic region may show distinct signals for the ortho, meta, and para carbons due

to the influence of the diacetoxymethyl substituent.

Experimental Protocol for ¹³C NMR Spectroscopy
This section outlines a standard protocol for acquiring a proton-decoupled ¹³C NMR spectrum

of an organic compound like benzal diacetate.

3.1. Sample Preparation

Dissolution: Dissolve approximately 10-50 mg of the benzal diacetate sample in 0.5-0.7 mL

of deuterated chloroform (CDCl₃). The solvent should be of high purity to avoid extraneous

signals.

Filtration (Optional): If the solution contains any particulate matter, filter it through a small

plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the

residual solvent signal (for CDCl₃, δ ≈ 77.16 ppm).

3.2. Spectrometer Setup and Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe is recommended.

Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal

sensitivity.

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent

(CDCl₃). Shim the magnetic field to achieve high homogeneity, resulting in sharp,

symmetrical peaks.

Acquisition Parameters:

Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g.,

zgpg30 on Bruker instruments).

Spectral Width: Set a spectral width that encompasses the entire expected range of ¹³C

chemical shifts (typically 0-220 ppm).

Acquisition Time (AT): A typical acquisition time of 1-2 seconds is sufficient for good

resolution.

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally used to allow for the

relaxation of carbon nuclei between scans. For quantitative analysis, a longer delay (5

times the longest T₁ relaxation time) is necessary.

Number of Scans (NS): The number of scans will depend on the sample concentration.

For a moderately concentrated sample, 64 to 1024 scans are typically sufficient to achieve

a good signal-to-noise ratio.

3.3. Data Processing
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Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay

(FID) to convert the time-domain data into the frequency domain.

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all

peaks are in the absorptive mode.

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent

signal.

Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Visualization of Benzal Diacetate Structure and NMR
Signal Assignment
The following diagrams illustrate the chemical structure of benzal diacetate and the logical

workflow for assigning its ¹³C NMR signals.

Caption: Chemical structure of Benzal Diacetate with carbon numbering.
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¹³C NMR Signal Assignment Workflow

Acquire Proton-Decoupled
¹³C NMR Spectrum

Process Spectrum:
FT, Phasing, Baseline Correction

Reference to TMS or
Solvent Signal

Identify Number of
Unique Carbon Signals

Predict Chemical Shifts
(Computational Methods)

Compare Experimental
and Predicted Shifts

Assign Signals to
Specific Carbon Atoms

Click to download full resolution via product page

Caption: Logical workflow for the assignment of ¹³C NMR signals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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